molecular formula C4H12Cl2N2 B2630411 Cyclobutane-1,3-diamine dihydrochloride CAS No. 1523571-17-6

Cyclobutane-1,3-diamine dihydrochloride

Cat. No.: B2630411
CAS No.: 1523571-17-6
M. Wt: 159.05
InChI Key: RYDYWFYSNPVRKI-WXTMHJPMSA-N
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Description

Cyclobutane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C4H10N2·2HCl. It is a derivative of cyclobutane, a four-membered ring structure, and contains two amine groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutane-1,3-diamine dihydrochloride can be synthesized through several methods. One common approach involves the alkylation of malonates followed by cyclization to form the cyclobutane ring. The amine groups are then introduced through subsequent reactions . Another method involves the reduction of cyclobutane-1,3-dione followed by amination . These synthetic routes typically require controlled reaction conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution reactions can produce a wide range of substituted cyclobutane derivatives .

Scientific Research Applications

Cyclobutane-1,3-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclobutane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutane-1,3-diamine dihydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity compared to its five- and six-membered counterparts. This structural feature makes it a valuable building block in synthetic chemistry and drug design .

Properties

IUPAC Name

cyclobutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDYWFYSNPVRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314772-13-8, 1523571-90-5
Record name cyclobutane-1,3-diamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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